
(4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone is a chemical compound that has received significant attention in scientific research. It is a yellow crystalline powder that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It may also interact with metal ions to form stable complexes, which may contribute to its fluorescent properties.
Biochemical and physiological effects:
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to possess anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone in lab experiments is its ability to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It is also relatively easy to synthesize using simple reaction conditions. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Direcciones Futuras
Future research on (4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone could focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies could investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Its fluorescent properties could also be further explored for potential applications in imaging and sensing.
Métodos De Síntesis
(4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone can be synthesized using various methods. One of the commonly used methods involves the reaction of 2-acetyl furan and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with nitric acid to obtain this compound.
Aplicaciones Científicas De Investigación
(4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone has been used in various scientific research studies. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
18523-69-8 |
|---|---|
Fórmula molecular |
C10H10N4O3S |
Peso molecular |
266.28 g/mol |
Nombre IUPAC |
4-(5-nitrofuran-2-yl)-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N4O3S/c1-6(2)12-13-10-11-7(5-18-10)8-3-4-9(17-8)14(15)16/h3-5H,1-2H3,(H,11,13) |
Clave InChI |
UCTPNCITVKAWEJ-UHFFFAOYSA-N |
SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-])C |
SMILES canónico |
CC(=NNC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



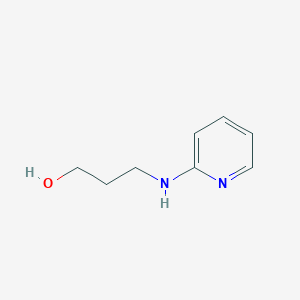

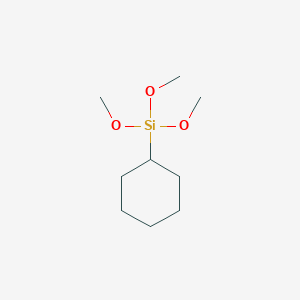
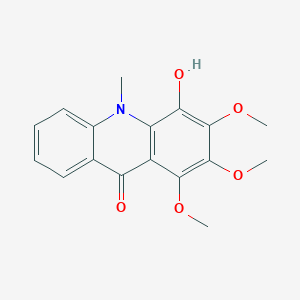

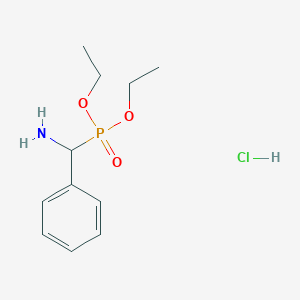
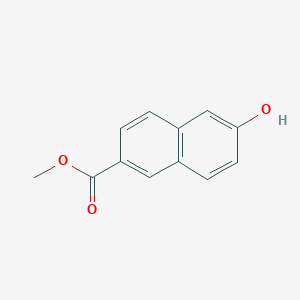
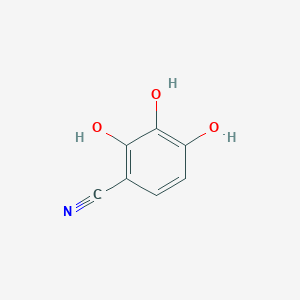
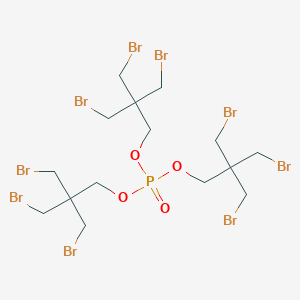

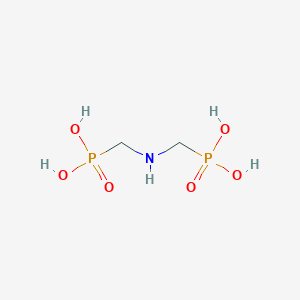
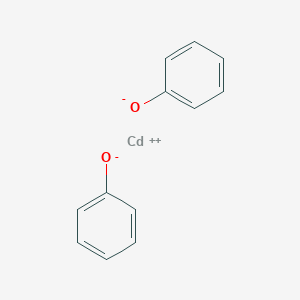
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)
